

Validating the Ergogenic Effects of Turkesterone in Trained Athletes: A Comparative Analysis

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Compound of Interest

Compound Name: *Turkesterone*

Cat. No.: *B000103*

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For Researchers, Scientists, and Drug Development Professionals

The quest for safe and effective ergogenic aids has led to a growing interest in phytoecdysteroids, a class of compounds found in plants and insects. Among these, **turkesterone** has gained considerable attention for its purported anabolic properties. This guide provides an objective comparison of the current scientific evidence for **turkesterone**'s effects on muscle growth and strength in trained individuals, contrasted with the more widely researched ecdysteroid, 20-hydroxyecdysone, and the established ergogenic aid, creatine monohydrate.

Summary of Evidence: Turkesterone vs. Alternatives

The current body of evidence for **turkesterone**'s effectiveness in trained human athletes is sparse and inconclusive. In contrast, a related ecdysteroid, 20-hydroxyecdysone (ecdysterone), has shown conflicting results in human trials. Creatine monohydrate remains the benchmark, with a substantial body of research supporting its efficacy.

Quantitative Data Comparison

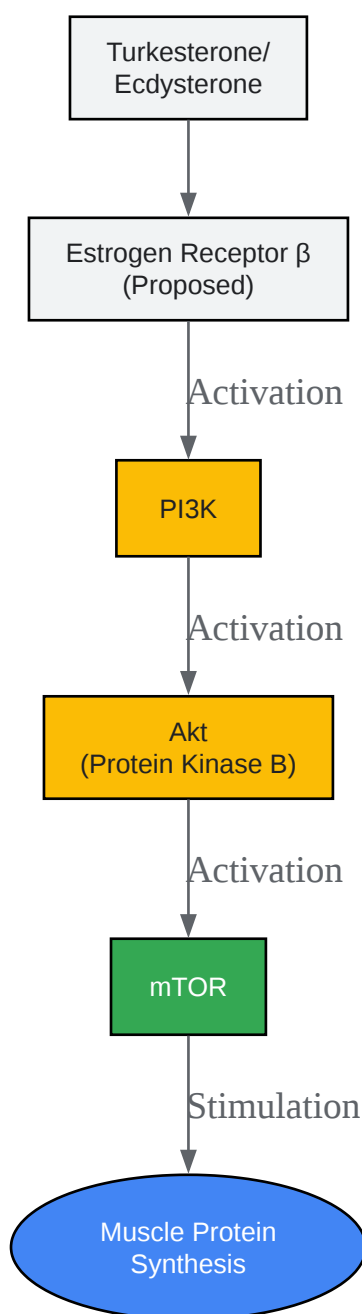
The following table summarizes the results from key studies on each compound, focusing on changes in lean body mass and strength in resistance-trained individuals.

Study (Compound)	Duration	Dosage	Change in Lean Body Mass (Supplement Group)	Change in Lean Body Mass (Placebo Group)	Change in Bench Press 1RM (Supplement Group)	Change in Bench Press 1RM (Placebo Group)
Recent Turkesterone Trial (2024)	4 weeks	500 mg/day	No significant effect	No significant effect	Not Reported	Not Reported
Isenmann et al. (2019) (Ecdysterone)	10 weeks	Ecdysterone- containing supplement	Significantly higher increase vs. placebo	Data not specified as absolute change	Significantly more pronounced increase vs. placebo	Data not specified as absolute change
Wilborn et al. (2006) (Ecdysterone)	8 weeks	200 mg/day	No significant difference vs. placebo	No significant difference vs. supplement	No significant difference vs. placebo	No significant difference vs. supplement
Volek et al. (1999) (Creatine)	12 weeks	25g/day (1 wk load), 5g/day (11 wk maintenance)	+6.3% (Fat-Free Mass)	+3.1% (Fat-Free Mass)	+24%	+16%

Note: The Isenmann et al. (2019) study reported statistically significant increases in muscle mass for the ecdysterone group over placebo but did not provide specific mean change values in the abstract.

Proposed Anabolic Signaling Pathway

Ecdysteroids, including **turkesterone**, are believed to exert their anabolic effects without binding to androgen receptors, a key distinction from anabolic steroids. The proposed mechanism involves the activation of the PI3K/Akt signaling pathway, which is a central regulator of muscle protein synthesis and cell growth. Some research also suggests a potential interaction with estrogen receptor beta (ER- β) to initiate this cascade.



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Proposed Ecdysteroid Anabolic Signaling Pathway

Detailed Experimental Protocols

Ecdysterone Supplementation (Isenmann et al., 2019)

- Objective: To investigate the performance-enhancing effects of an ecdysterone-containing supplement in resistance-trained young men.
- Participants: 46 healthy, resistance-trained young men.
- Design: A 10-week, double-blind, placebo-controlled intervention study. Participants were assigned to one of three groups: placebo, low-dose ecdysterone, or high-dose ecdysterone. All participants followed a structured resistance training program.
- Supplementation: Participants received different doses of an ecdysterone-containing supplement.
- Key Outcome Measures: Muscle mass (hypertrophy) and one-repetition bench press performance. Blood and urine samples were analyzed for biomarkers of performance enhancement and to screen for prohibited substances.

Ecdysterone Supplementation (Wilborn et al., 2006)

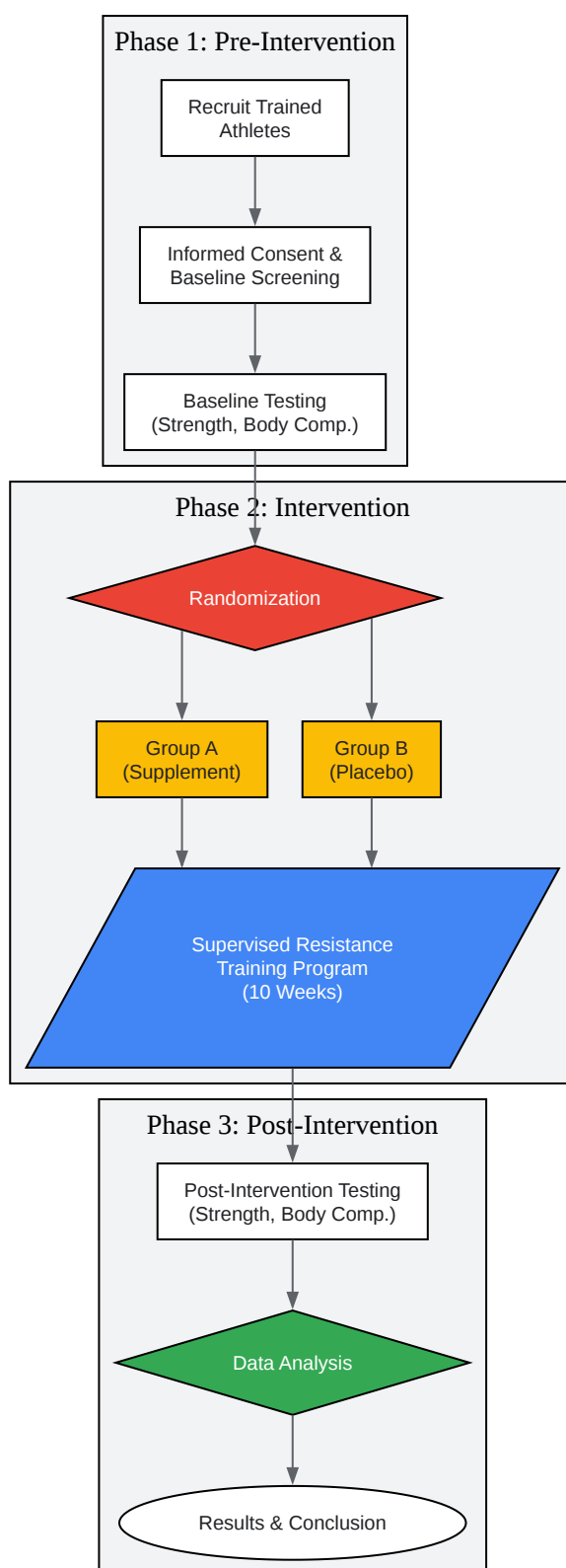
- Objective: To examine the effects of 20-hydroxyecdysone on training adaptations in resistance-trained males.
- Participants: 45 resistance-trained males (mean age 20.5 years).
- Design: An 8-week, double-blind, placebo-controlled, parallel-group design. Participants were matched by fat-free mass and randomized to one of four groups: placebo, methoxyisoflavone, 20-hydroxyecdysone (E), or CSP3.
- Supplementation: The ecdysterone group received 200 mg/day of 20-hydroxyecdysone.
- Key Outcome Measures: Body composition (fat-free mass, % body fat), 1RM bench press, 1RM leg press, and anabolic/catabolic hormone status.

Creatine Supplementation (Volek et al., 1999)

- **Objective:** To examine the effect of creatine supplementation in conjunction with heavy resistance training on muscle fiber hypertrophy and performance.
- **Participants:** 19 healthy, resistance-trained men.
- **Design:** A 12-week, double-blind, randomized controlled trial. Participants were matched and then randomly assigned to either a creatine or placebo group.
- **Supplementation:** The creatine group consumed 25 g/day for the first week (loading phase), followed by a maintenance dose of 5 g/day for the remaining 11 weeks.
- **Key Outcome Measures:** Body mass, fat-free mass, 1RM bench press, 1RM squat, and muscle fiber cross-sectional areas.

Experimental Workflow Example

The following diagram illustrates a typical workflow for a randomized controlled trial investigating an ergogenic aid.



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Typical Randomized Controlled Trial Workflow

Conclusion

Based on the currently available scientific literature, there is a significant lack of robust evidence to validate the purported ergogenic effects of **turkesterone** in trained human athletes. The limited studies have not shown significant improvements in body composition. The evidence for the related compound, ecdysterone, is conflicting, with one study demonstrating positive effects on muscle mass and strength, while another found no significant benefits.

In contrast, creatine monohydrate is supported by a vast body of research demonstrating its ability to enhance fat-free mass and strength in response to resistance training. For researchers and drug development professionals, **turkesterone** and other ecdysteroids may represent an interesting area for future investigation, particularly concerning their non-androgenic anabolic signaling pathways. However, until more rigorous, large-scale human clinical trials are conducted, their efficacy remains unproven. Creatine monohydrate continues to be the more evidence-based choice for an ergogenic aid to improve lean mass and strength in trained athletes.

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